Ethyl 5-Bromopicolinate: A Linchpin in Modern Drug Discovery
Ethyl 5-Bromopicolinate: A Linchpin in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
Ethyl 5-bromopicolinate (CAS No. 77199-09-8), a halogenated pyridine derivative, has emerged as a pivotal scaffold in the landscape of medicinal chemistry and pharmaceutical development. Its strategic importance lies in the versatile reactivity of its structure: an electron-deficient pyridine ring, a reactive bromine atom at the 5-position, and an ethyl ester at the 2-position. This unique combination of functional groups makes it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. For drug development professionals, this compound is not merely a reagent but a key to unlocking novel chemical space, enabling the construction of pharmacophores with potential therapeutic applications across various disease areas.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ethyl 5-bromopicolinate is fundamental to its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 77199-09-8 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | ethyl 5-bromopyridine-2-carboxylate | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 63-64 °C | |
| Boiling Point | 304 °C | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | [2] |
Spectroscopic Signature: A Guide to Identification and Purity
The structural integrity and purity of Ethyl 5-bromopicolinate are typically confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the ethyl group. The aromatic protons will appear as distinct multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom and the ester group. The ethyl group will present as a quartet for the methylene (-CH₂) protons (around δ 4.4 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 164 ppm). The aromatic carbons will appear in the region of 120-150 ppm, and the carbons of the ethyl group will be the most upfield signals.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically around 1720 cm⁻¹. Other significant peaks will include C-H stretches from the aromatic and aliphatic portions of the molecule, and C-Br stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
The Synthetic Utility: A Hub for Molecular Diversification
The true power of Ethyl 5-bromopicolinate lies in its ability to serve as a versatile precursor for a wide range of more complex molecules. The bromine atom at the 5-position is particularly amenable to substitution via modern cross-coupling methodologies, allowing for the introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino moieties.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
The following sections detail the application of Ethyl 5-bromopicolinate in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox. The provided protocols are representative and may require optimization based on the specific coupling partner and desired scale.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[3] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[4][5]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromopicolinate
Objective: To synthesize an ethyl 5-aryl-picolinate derivative.
Materials:
-
Ethyl 5-bromopicolinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Ethyl 5-bromopicolinate, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[5] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylpicolinate.[5]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in various biologically active molecules.[7]
Representative Experimental Protocol: Sonogashira Coupling of Ethyl 5-bromopicolinate
Objective: To synthesize an ethyl 5-alkynyl-picolinate derivative.
Materials:
-
Ethyl 5-bromopicolinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Ethyl 5-bromopicolinate, the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the degassed solvent, the terminal alkyne, and the amine base via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[9]
Representative Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 5-bromopicolinate
Objective: To synthesize an ethyl 5-amino-picolinate derivative.
Materials:
-
Ethyl 5-bromopicolinate (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos) or a palladium-ligand pre-catalyst.[9][10]
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Reagent Addition: Add Ethyl 5-bromopicolinate and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions are paramount when handling Ethyl 5-bromopicolinate.
-
Hazard Identification: Ethyl 5-bromopicolinate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Gateway to Chemical Innovation
Ethyl 5-bromopicolinate is far more than a simple halogenated heterocycle; it is a testament to the power of strategic molecular design. Its utility as a versatile building block in palladium-catalyzed cross-coupling reactions provides chemists with a reliable and efficient means to construct complex molecular architectures. For researchers in the pharmaceutical and agrochemical industries, a deep understanding of the properties and reactivity of this compound is essential for the continued development of novel and effective chemical entities. The methodologies outlined in this guide serve as a foundation for the innovative application of Ethyl 5-bromopicolinate in the ongoing quest for new medicines and advanced materials.
References
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